Sodium trihydrogen ethylenediaminetetraacetate
Overview
Description
Sodium trihydrogen ethylenediaminetetraacetate is a derivative of ethylenediaminetetraacetic acid, a widely used chelating agent. This compound is known for its ability to bind metal ions, making it valuable in various industrial and scientific applications. It is commonly used to sequester metal ions in aqueous solutions, preventing them from interfering with other chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium trihydrogen ethylenediaminetetraacetate can be synthesized through the neutralization of ethylenediaminetetraacetic acid with sodium hydroxide. The reaction typically involves dissolving ethylenediaminetetraacetic acid in water and gradually adding sodium hydroxide until the desired pH is achieved. The resulting solution is then evaporated to obtain the monosodium salt.
Industrial Production Methods: In industrial settings, the production of monosodium ethylenediaminetetraacetate follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The compound is often produced in large reactors where the temperature, pH, and concentration of reactants are monitored and adjusted as needed.
Chemical Reactions Analysis
Types of Reactions: Sodium trihydrogen ethylenediaminetetraacetate primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It can also participate in substitution reactions, where one or more of its carboxyl groups are replaced by other functional groups.
Common Reagents and Conditions: The chelation reactions typically occur in aqueous solutions at neutral or slightly basic pH. Common reagents include metal salts such as calcium chloride, iron(III) chloride, and magnesium sulfate. The conditions for these reactions are generally mild, with temperatures ranging from room temperature to slightly elevated temperatures.
Major Products: The major products of these reactions are metal-chelate complexes, which are highly stable and soluble in water. These complexes are used in various applications, including water treatment, agriculture, and medicine.
Scientific Research Applications
Sodium trihydrogen ethylenediaminetetraacetate has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent to remove metal ions from solutions, preventing unwanted side reactions in chemical syntheses.
Biology: In molecular biology, it is used to inhibit metal-dependent enzymes and to stabilize nucleic acids and proteins by binding divalent metal ions.
Medicine: It is used in chelation therapy to treat heavy metal poisoning by binding toxic metal ions and facilitating their excretion from the body.
Industry: It is used in the textile and paper industries to prevent metal ion impurities from affecting the quality of products. It is also used in the food industry as a preservative to prevent oxidative degradation.
Mechanism of Action
Sodium trihydrogen ethylenediaminetetraacetate exerts its effects through chelation, where it binds to metal ions via its carboxyl and amine groups. This binding forms stable, water-soluble complexes that prevent the metal ions from participating in other chemical reactions. The chelation process involves the formation of multiple coordinate bonds between the metal ion and the ligand, effectively sequestering the metal ion and rendering it inactive.
Comparison with Similar Compounds
Disodium Ethylenediaminetetraacetate: Used in similar applications but with different solubility and binding characteristics.
Tetrasodium Ethylenediaminetetraacetate: Often used in industrial applications due to its high solubility in water.
Calcium Disodium Ethylenediaminetetraacetate: Used in medical applications for chelation therapy, particularly for lead poisoning.
Sodium trihydrogen ethylenediaminetetraacetate stands out due to its specific binding affinity for certain metal ions and its versatility in various applications.
Properties
IUPAC Name |
sodium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWRUJAIJJEZDL-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)O.[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N2NaO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
60-00-4 (Parent) | |
Record name | Calmosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007379284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Monosodium ethylenediaminetetraacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017421793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5058272 | |
Record name | EDTA monosodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7379-28-4, 17421-79-3 | |
Record name | Calmosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007379284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Monosodium ethylenediaminetetraacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017421793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, sodium salt (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Glycine, N,N'-1,2-ethanediylbis[N-(carboxymethyl)-, sodium salt (1:?) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | EDTA monosodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sodium trihydrogen ethylenediaminetetraacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.664 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Sodium N,N'-ethane-1,2-diylbis[N-(carboxymethyl)glycinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.131 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MONOSODIUM ETHYLENEDIAMINETETRAACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KBO8XM1K0V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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